molecular formula C28H27N3O4 B12426385 (3R)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione

(3R)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione

Cat. No.: B12426385
M. Wt: 469.5 g/mol
InChI Key: MUKCJOOKCZSQNW-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione is a complex organic compound with a unique structure that includes a morpholine ring, a phenyl group, and an indole moiety

Properties

Molecular Formula

C28H27N3O4

Molecular Weight

469.5 g/mol

IUPAC Name

(3R)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione

InChI

InChI=1S/C28H27N3O4/c32-25-11-10-24(27(33)29-25)31-23-9-8-20(21-2-1-3-22(26(21)23)28(31)34)16-18-4-6-19(7-5-18)17-30-12-14-35-15-13-30/h1-9,24H,10-17H2,(H,29,32,33)/t24-/m1/s1

InChI Key

MUKCJOOKCZSQNW-XMMPIXPASA-N

Isomeric SMILES

C1CC(=O)NC(=O)[C@@H]1N2C3=C4C(=C(C=C3)CC5=CC=C(C=C5)CN6CCOCC6)C=CC=C4C2=O

Canonical SMILES

C1CC(=O)NC(=O)C1N2C3=C4C(=C(C=C3)CC5=CC=C(C=C5)CN6CCOCC6)C=CC=C4C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione typically involves multi-step organic reactions One common approach is the condensation of a morpholine derivative with a phenylmethyl compound, followed by cyclization to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the use of hazardous reagents. The process may also include purification steps such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or nitrated compounds.

Scientific Research Applications

Chemistry

In chemistry, (3R)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug development and biochemical research.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial activities, making it a promising candidate for pharmaceutical development.

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of (3R)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, morpholine-containing molecules, and piperidine-based compounds. Examples include:

  • Indole-3-carbinol
  • Morpholine-4-carboxylic acid
  • Piperidine-2,6-dione

Uniqueness

What sets (3R)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione apart is its unique combination of structural features. The presence of the morpholine ring, phenyl group, and indole moiety in a single molecule provides a versatile platform for various chemical modifications and applications.

Biological Activity

The compound (3R)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione, often referred to as a piperidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, morpholine moiety, and an oxobenzoindole framework. This structural diversity is believed to contribute to its multifaceted biological activities.

Antimicrobial Activity

Research has indicated that piperidine derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial and fungal strains. For instance, derivatives of piperidine have shown effectiveness against Xanthomonas axonopodis and Ralstonia solanacearum, with some compounds displaying IC50 values in the low micromolar range, indicating potent activity against these pathogens .

Antiviral Activity

Studies have demonstrated that certain piperidine derivatives possess antiviral properties. In vitro evaluations revealed that this compound exhibited moderate protection against viral infections such as HIV and other selected viruses. The mechanism appears to involve inhibition of viral replication pathways .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting α-glucosidase activity, which is crucial for carbohydrate metabolism. This property could be beneficial in managing conditions like diabetes .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its derivatives:

  • Synthesis and Evaluation : A study synthesized various derivatives of piperidine and evaluated their biological activities. The results indicated that modifications at specific positions on the piperidine ring significantly influenced their antimicrobial and antiviral efficacy .
  • Molecular Docking Studies : Molecular docking simulations have been employed to understand the binding interactions between the compound and target enzymes or receptors. These studies provide insights into the structural requirements for biological activity and help identify lead compounds for further development .
  • In Vivo Studies : While most studies have been conducted in vitro, preliminary in vivo studies are underway to assess the pharmacokinetics and therapeutic potential of these compounds in animal models .

Data Table: Summary of Biological Activities

Activity TypeTest Organisms/TargetsObserved EffectsReference
AntimicrobialXanthomonas axonopodis, Ralstonia solanacearumSignificant inhibition (IC50 < 10 µM)
AntiviralHIV-1, CVB-2, HSV-1Moderate protection observed
Enzyme Inhibitionα-glucosidaseInhibition activity noted

Q & A

Basic Research Questions

What are the optimal synthetic routes for (3R)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione, and how are chiral centers controlled?

Methodological Answer:
The synthesis involves multi-step reactions, including:

Morpholine-Benzyl Coupling : Reacting 4-(morpholinomethyl)benzyl chloride with intermediates under Pd-catalyzed cross-coupling conditions to introduce the morpholine-containing benzyl group .

Benzo[cd]indole Formation : Cyclization of substituted isoindolinones using reductive amination or nitroarene cyclization strategies (e.g., formic acid as a CO surrogate for palladium-catalyzed reactions) .

Chiral Control : The (3R)-stereochemistry is achieved via asymmetric catalysis or chiral resolution. For example, enantiopure piperidine-2,6-dione precursors are synthesized using chiral auxiliaries (e.g., (S)-configured intermediates as in EP 1667682 B1) .
Key Analytical Tools : Chiral HPLC, X-ray crystallography, and NMR for stereochemical validation.

How can researchers characterize polymorphic forms of this compound, and what stability challenges arise?

Methodological Answer:
Polymorph screening involves:

  • Solvent Recrystallization : Testing solvents like ethanol, DMSO, or water under varying temperatures .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to identify melting points and phase transitions.
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hygroscopicity and crystalline form shifts .
    Contradiction Management : If conflicting stability data arise (e.g., Form A is stable in DSC but hygroscopic in humidity tests), combine powder X-ray diffraction (PXRD) with dynamic vapor sorption (DVS) to resolve discrepancies .

What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Target Binding Assays : Surface plasmon resonance (SPR) to measure affinity for proteins like cereblon (CRBN), given structural similarity to immunomodulatory imide drugs (IMiDs) .
  • Cellular Efficacy : Anti-proliferative assays in cancer cell lines (e.g., MM1.S myeloma cells) with IC50 determination via CellTiter-Glo® .
  • Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS quantification to assess CYP450-mediated degradation .

Advanced Research Questions

How can metabolic pathways be elucidated, and what are the implications for pharmacokinetic modeling?

Methodological Answer:

  • Metabolite Identification : Use HPLC-HRMS with isotopic labeling (e.g., ¹⁴C-labeled compound) to trace metabolic products in rodent plasma .
  • Key Pathways :
    • Phase I : Oxidative demethylation at the morpholine ring (major pathway) .
    • Phase II : Glucuronidation of the piperidine-2,6-dione moiety detected via enzymatic hydrolysis with β-glucuronidase .
  • PK Modeling : Compartmental analysis (e.g., NONMEM) using metabolite clearance rates to predict human half-life. Adjust for species-specific CYP450 differences .

What strategies resolve low solubility in aqueous formulations for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Use 10% PEG-400 + 5% Labrasol® in saline, achieving >2 mg/mL solubility without precipitation .
  • Nanoparticle Formulations : Encapsulate in PLGA nanoparticles (70–100 nm) via emulsion-diffusion, improving bioavailability by 3-fold in rodent models .
  • Cocrystallization : Screen with succinic acid or nicotinamide to enhance dissolution rates (PXRD confirms cocrystal formation) .

How do structural modifications at the benzo[cd]indole moiety affect CRBN binding and selectivity?

Methodological Answer:

  • Computational Docking : Use Schrödinger’s Glide to model interactions between substituted benzo[cd]indole derivatives and CRBN’s hydrophobic pocket .
  • SAR Insights :
    • Electron-Withdrawing Groups (e.g., -NO₂ at C6): Reduce binding affinity by 50% due to steric clashes.
    • Morpholine-Benzyl Linker : Critical for maintaining hydrogen bonds with Tyr-157 and Trp-380 residues .
  • Validation : Synthesize analogs (e.g., 6-nitro derivative) and test in ubiquitination assays (e.g., degradation of IKZF1/3 in Ramos cells) .

Data Contradiction Analysis

How to address conflicting data between in vitro potency and in vivo efficacy?

Methodological Framework:

Bioavailability Check : Measure plasma exposure (AUC) in rodents; poor correlation may indicate absorption issues.

Metabolite Interference : Test major metabolites (e.g., morpholine-opened analog) for off-target activity .

Tissue Distribution : Autoradiography or MALDI imaging to confirm tumor penetration .
Example : If in vitro IC50 = 10 nM but in vivo tumor growth inhibition is weak, optimize formulation for CNS penetration (e.g., P-glycoprotein inhibitor co-administration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.